An In-depth Technical Guide to the Synthesis and Characterization of 4-Methylbenzene-1-sulfonic acid--fluoromethanol (1/1)
An In-depth Technical Guide to the Synthesis and Characterization of 4-Methylbenzene-1-sulfonic acid--fluoromethanol (1/1)
This guide provides a comprehensive technical overview for the synthesis, purification, and detailed characterization of the novel solvate, 4-Methylbenzene-1-sulfonic acid--fluoromethanol (1/1). This document is intended for researchers, chemists, and professionals in the field of drug development and materials science who are interested in the preparation and analysis of sulfonic acid solvates with unique solvent systems.
Introduction and Scientific Rationale
4-Methylbenzene-1-sulfonic acid, commonly known as p-toluenesulfonic acid (PTSA), is a strong organic acid widely utilized as a catalyst in a myriad of organic transformations.[1][2] While it is most frequently supplied as a stable monohydrate (PTSA·H₂O), the formation of solvates with other polar solvents presents an intriguing area of study.[3][4] Solvates, or crystalline adducts containing stoichiometric amounts of a solvent, can exhibit significantly different physicochemical properties compared to their anhydrous or hydrated forms, including solubility, melting point, stability, and hygroscopicity. These differences are of paramount importance in the pharmaceutical industry, where the solid-state form of an active pharmaceutical ingredient (API) can directly impact its bioavailability and shelf-life.
Fluoromethanol (CH₂FOH) is a simple, fluorinated alcohol that is a structural analog of methanol. Its unique properties, such as high polarity and the potential for strong hydrogen bonding, make it a compelling candidate for the formation of novel solvates. The study of the 4-Methylbenzene-1-sulfonic acid--fluoromethanol (1/1) solvate, therefore, offers insights into the intermolecular interactions between a strong sulfonic acid and a fluorinated alcohol.
This guide will detail a proposed synthesis for this target solvate and a comprehensive suite of analytical techniques to confirm its structure, stoichiometry, and thermal properties.
Synthesis of 4-Methylbenzene-1-sulfonic acid--fluoromethanol (1/1)
The synthesis of the target solvate is predicated on the principle of crystallization from a supersaturated solution. To ensure the formation of the fluoromethanol solvate, it is imperative to start with anhydrous p-toluenesulfonic acid. The presence of water would likely lead to the preferential crystallization of the more common monohydrate.
Preparation of Anhydrous p-Toluenesulfonic Acid
Causality: Commercially available p-toluenesulfonic acid is typically the monohydrate. The water of hydration must be removed to allow for the incorporation of fluoromethanol into the crystal lattice. Azeotropic distillation with a suitable solvent like toluene is an effective method for this dehydration. An alternative is heating the monohydrate under vacuum.[5][6]
Protocol for Anhydrous p-Toluenesulfonic Acid:
-
In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add p-toluenesulfonic acid monohydrate and toluene in a 1:2 w/v ratio.
-
Heat the mixture to reflux. The water will be removed as an azeotrope with toluene and collected in the Dean-Stark trap.
-
Continue the reflux until no more water is collected.
-
Cool the mixture to room temperature, which should result in the precipitation of anhydrous p-toluenesulfonic acid.
-
Collect the anhydrous crystals by vacuum filtration and dry under vacuum to remove any residual toluene.
-
Self-Validation: The absence of water can be confirmed by Karl Fischer titration.
Crystallization of the 1:1 Solvate
Causality: By dissolving the anhydrous acid in fluoromethanol and inducing crystallization, the solvent molecules can be incorporated into the crystal lattice, forming the desired solvate. Slow evaporation is a gentle method that allows for the growth of high-quality single crystals suitable for X-ray diffraction.
Protocol for 4-Methylbenzene-1-sulfonic acid--fluoromethanol (1/1):
-
In a clean, dry flask, dissolve a known mass of anhydrous p-toluenesulfonic acid in a minimal amount of fluoromethanol at room temperature with gentle stirring.
-
Once fully dissolved, loosely cap the flask to allow for slow evaporation of the solvent.
-
Place the flask in a vibration-free environment and allow it to stand for several days.
-
Monitor the flask for the formation of crystals.
-
Once a suitable amount of crystalline material has formed, decant the mother liquor and gently wash the crystals with a small amount of a non-polar solvent (e.g., hexane) to remove any residual surface impurities.
-
Dry the crystals under a gentle stream of inert gas (e.g., nitrogen) for a short period. Avoid prolonged drying under vacuum, which could lead to desolvation.
Synthesis Workflow Diagram
Caption: A workflow diagram for the synthesis of the target solvate.
Safety Precautions
-
p-Toluenesulfonic acid: Corrosive. Causes severe skin burns and eye damage. Handle with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.
-
Fluoromethanol: While specific safety data is not widely available, it should be handled with extreme caution as a fluorinated organic compound. It is expected to be toxic and flammable. All manipulations should be performed in a well-ventilated fume hood.
-
Toluene: Flammable liquid and vapor. Harmful if inhaled or absorbed through the skin. It is a known reproductive toxin. Use in a fume hood and wear appropriate PPE.
Comprehensive Characterization
A multi-technique approach is essential to unequivocally confirm the identity, stoichiometry, and properties of the synthesized solvate.
Single-Crystal X-ray Diffraction (SCXRD)
Expertise & Experience: SCXRD is the gold standard for determining the three-dimensional structure of a crystalline solid.[7][8] It will provide unambiguous evidence of the 1:1 stoichiometry and reveal the nature of the intermolecular interactions, such as hydrogen bonding, between the sulfonic acid and fluoromethanol molecules.
Experimental Protocol:
-
A suitable single crystal of the synthesized material is selected and mounted on a goniometer.
-
The crystal is cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations and potential disorder.
-
X-ray diffraction data are collected using a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα).
-
The collected data are processed to solve and refine the crystal structure.
Expected Results:
The refined crystal structure should show one molecule of 4-methylbenzene-1-sulfonic acid and one molecule of fluoromethanol in the asymmetric unit. The key interaction is expected to be a strong hydrogen bond between the acidic proton of the sulfonic acid group and the oxygen atom of the fluoromethanol.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Expertise & Experience: ¹H NMR spectroscopy is a powerful tool for confirming the presence of both components of the solvate and their molar ratio.
Experimental Protocol:
-
Accurately weigh approximately 10-20 mg of the crystalline product.
-
Dissolve the sample in a suitable deuterated solvent in which both components are soluble (e.g., DMSO-d₆).
-
Acquire the ¹H NMR spectrum using a high-resolution NMR spectrometer.
Expected Results:
The ¹H NMR spectrum should display characteristic signals for both p-toluenesulfonic acid and fluoromethanol.[9][10][11]
-
p-Toluenesulfonic acid:
-
A singlet for the methyl protons (~2.3 ppm).
-
Two doublets in the aromatic region for the four aromatic protons (~7.1 and ~7.5 ppm).
-
A broad singlet for the acidic proton (chemical shift can be variable and concentration-dependent).
-
-
Fluoromethanol:
-
A doublet for the methylene protons (due to coupling with fluorine).
-
A triplet for the hydroxyl proton (due to coupling with the methylene protons).
-
The integral ratio of the signals corresponding to the two molecules should be consistent with a 1:1 stoichiometry. For example, the integral of the methyl singlet of PTSA should be approximately 1.5 times the integral of the methylene doublet of fluoromethanol.
Fourier-Transform Infrared (FTIR) Spectroscopy
Expertise & Experience: FTIR spectroscopy probes the vibrational modes of molecules.[12][13] The formation of a hydrogen bond between the sulfonic acid and fluoromethanol will cause characteristic shifts in the stretching frequencies of the involved functional groups.
Experimental Protocol:
-
Prepare a sample of the crystalline material, for example, as a KBr pellet or by using an Attenuated Total Reflectance (ATR) accessory.
-
Acquire the FTIR spectrum over a suitable range (e.g., 4000-400 cm⁻¹).
Expected Results:
-
A significant broadening and red-shift (shift to lower wavenumber) of the O-H stretching band of the sulfonic acid group, indicative of strong hydrogen bonding.
-
A shift in the S=O stretching vibrations of the sulfonate group, also due to hydrogen bonding.[13]
-
Changes in the C-O stretching vibration of the fluoromethanol.
Thermal Analysis (TGA/DSC)
Expertise & Experience: Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are essential for determining the thermal stability and desolvation profile of the solvate.[14][15][16]
Experimental Protocol:
-
Accurately weigh a small amount (5-10 mg) of the crystalline sample into an appropriate TGA or DSC pan.
-
Heat the sample at a constant rate (e.g., 10 °C/min) under an inert atmosphere (e.g., nitrogen).
-
Record the weight loss as a function of temperature (TGA) and the heat flow as a function of temperature (DSC).
Expected Results:
-
TGA: A distinct weight loss step should be observed, corresponding to the loss of fluoromethanol. The percentage weight loss should be consistent with the theoretical value for a 1:1 solvate.
-
DSC: An endothermic peak should be observed at the temperature corresponding to the desolvation event seen in the TGA. Subsequent endotherms may correspond to the melting of the anhydrous p-toluenesulfonic acid.
Characterization Data Summary
| Technique | Parameter | Expected Result for 1:1 Solvate |
| SCXRD | Crystal Structure | Asymmetric unit contains one molecule of 4-methylbenzene-1-sulfonic acid and one molecule of fluoromethanol. Evidence of strong hydrogen bonding between the SO₃H and OH groups. |
| ¹H NMR | Chemical Shifts and Integration | Signals for both components are present. The integral ratio of protons from each component corresponds to a 1:1 molar ratio. |
| FTIR | Vibrational Frequencies | Broadening and red-shift of the O-H stretching band. Shifts in the S=O stretching frequencies. |
| TGA | Weight Loss | A single weight loss step corresponding to the loss of one equivalent of fluoromethanol. Theoretical weight loss: (Molar Mass of CH₂FOH) / (Molar Mass of PTSA + Molar Mass of CH₂FOH) * 100%. |
| DSC | Thermal Events | An endotherm corresponding to the desolvation event, followed by the melting endotherm of the resulting anhydrous p-toluenesulfonic acid. |
Overall Characterization Workflow
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